molecular formula C14H18N2O3S B2480179 11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898435-91-1

11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2480179
CAS No.: 898435-91-1
M. Wt: 294.37
InChI Key: XBGDEVAIOUEKMV-UHFFFAOYSA-N
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Description

11-oxo-N-propyl-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the sulfonamide and propyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool for research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide stands out due to its specific functional groups, which confer unique reactivity and potential applications. The presence of the sulfonamide group, in particular, enhances its solubility and interaction with biological targets, making it a versatile compound for various research and industrial purposes.

Biological Activity

11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound characterized by its unique tricyclic structure and sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂O₃S, and it features a tricyclic core that facilitates interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular Weight286.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tricyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing cellular pathways.

Inhibition Studies

Recent research has highlighted the compound's inhibitory effects on various cancer cell lines, particularly those expressing carbonic anhydrase (CA) isoforms:

  • Cell Viability Assays : In vitro studies demonstrated that compounds derived from modifications of sulfonamides exhibited significant cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). For instance:
    • Compound 16a reduced cell viability by 20% at a concentration of 400 μM under hypoxic conditions.
    • Compound 16b showed better inhibitory activity than acetazolamide (AZM), a known CA inhibitor, against MG-63 osteosarcoma cells .
  • Molecular Docking : Molecular docking studies indicate that the compound effectively binds to CA IX and CA XII isoforms, suggesting its potential as a therapeutic agent for cancers associated with these enzymes .

Comparative Efficacy

The following table summarizes the inhibitory effects of various derivatives compared to AZM:

CompoundIC50 (nM)Cell LineCondition
AZM50HT-29Hypoxic
16a51.6HT-29Hypoxic
16b99.6MDA-MB-231Hypoxic
16eNot specifiedMG-63Hypoxic

Case Studies

Several studies have investigated the biological activities of sulfonamide derivatives similar to this compound:

  • HT-29 Cell Line Study : A study demonstrated that compounds derived from the sulfonamide framework significantly inhibited the growth of HT-29 cells under hypoxic conditions, indicating their potential for targeting tumor microenvironments .
  • Migration Inhibition : Compound 16a also exhibited a notable effect on inhibiting the migration of MDA-MB-231 cells, suggesting its role in preventing metastasis .

Properties

IUPAC Name

11-oxo-N-propyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-2-6-15-20(18,19)12-8-10-3-4-13(17)16-7-5-11(9-12)14(10)16/h8-9,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGDEVAIOUEKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677495
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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